molecular formula C21H26Cl2F3N3OS B15292292 Trifluoperazine N4-Oxide Dihydrochloride

Trifluoperazine N4-Oxide Dihydrochloride

Cat. No.: B15292292
M. Wt: 496.4 g/mol
InChI Key: VWJPBBKNZIDNBA-UHFFFAOYSA-N
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Description

Trifluoperazine N4-Oxide Dihydrochloride is a derivative of the phenothiazine-class antipsychotic trifluoperazine. It features an oxidized piperazine nitrogen (N4) and exists as a dihydrochloride salt. This compound is primarily utilized as a reference standard in pharmaceutical quality control, ensuring compliance with regulatory guidelines (e.g., USP, EMA) during drug manufacturing and impurity profiling . Its structural modifications influence solubility, stability, and bioactivity compared to the parent compound and other analogs.

Properties

Molecular Formula

C21H26Cl2F3N3OS

Molecular Weight

496.4 g/mol

IUPAC Name

10-[3-(4-methyl-4-oxidopiperazin-4-ium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride

InChI

InChI=1S/C21H24F3N3OS.2ClH/c1-27(28)13-11-25(12-14-27)9-4-10-26-17-5-2-3-6-19(17)29-20-8-7-16(15-18(20)26)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H

InChI Key

VWJPBBKNZIDNBA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-].Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Trifluoperazine N4-Oxide Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives of trifluoperazine .

Scientific Research Applications

Trifluoperazine N4-Oxide Dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and molecular differences among trifluoperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications CAS Number
Trifluoperazine Hydrochloride C₂₁H₂₄F₃N₃S·HCl 480.40 Parent compound, no oxidation 440-17-5
Trifluoperazine N4-Oxide Dihydrochloride C₂₁H₂₄F₃N₃O·2HCl 516.81* N4 oxidation, dihydrochloride salt Not specified
Trifluoperazine Sulfoxide C₂₁H₂₄F₃N₃OS 455.49 Sulfur oxidation (S→O) 1549-88-8
Trifluoperazine Sulfoxide N1,N4-Dioxide C₂₁H₂₄F₃N₃O₃S 455.49 N1 and N4 oxidation, sulfur oxidation 150111-58-3

*Calculated based on parent compound and added oxygen/hydrochloride.

Key Observations :

  • Oxidation Sites : N4-Oxide Dihydrochloride is oxidized at the piperazine nitrogen, while Sulfoxide N1,N4-Dioxide undergoes oxidation at both nitrogen and sulfur atoms .
  • Salt Forms: The dihydrochloride salt enhances water solubility compared to non-ionic derivatives like the sulfoxide .

Physicochemical Properties

Solubility and Aggregation:
  • Trifluoperazine Dihydrochloride : Intrinsic solubility is 2.7 μg/mL at 25°C, increasing to 8.7 μg/mL at 37°C. Exhibits cationic aggregation in solution, affecting bioavailability .
  • Sulfoxide N1,N4-Dioxide: Higher molecular weight and polarity likely reduce solubility in non-polar solvents compared to the parent compound .
Stability and Degradation:
  • Trifluoperazine derivatives are prone to oxidation; the dihydrochloride form requires careful handling to prevent degradation into sulfoxides or N-oxides .
  • N4-Oxide Dihydrochloride may serve as a degradation product or metabolite, as seen with trifluoperazine 4'-oxide in pharmacokinetic studies .

Bioactivity and Pharmacokinetics

  • Antioxidant Activity: Trifluoperazine Dihydrochloride is used in radical cation assays (TFPH assay) to measure antioxidant capacity at low pH, offering cost and time advantages over ABTS .
  • Metabolism : Trifluoperazine 4'-oxide (a metabolite structurally similar to N4-Oxide Dihydrochloride) is detectable in plasma for up to 72 hours, suggesting prolonged half-life compared to the parent compound .

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